molecular formula C13H11Cl2N3O3S2 B2364470 Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-40-0

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2364470
CAS No.: 392318-40-0
M. Wt: 392.27
InChI Key: DRRMHZFOMAMPQX-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents.

    Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorobenzoyl chloride reacts with the thiadiazole ring.

    Esterification: The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Ethyl 2-((5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
  • Ethyl 2-((5-(2,4-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Uniqueness

Ethyl 2-((5-(3,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the 3,5-dichlorobenzamido group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

ethyl 2-[[5-[(3,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)7-3-8(14)5-9(15)4-7/h3-5H,2,6H2,1H3,(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRMHZFOMAMPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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